molecular formula C16H15F3N2O4S B2403998 3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798542-90-1

3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2403998
CAS RN: 1798542-90-1
M. Wt: 388.36
InChI Key: BNASPLUELRNDHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinedione derivatives has been explored in various studies. For instance, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts . The synthesized thiazolidinediones were obtained in yields from 21.49% to 90.90% .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine-2,4-dione moiety, a piperidin-4-yl group, and a trifluoromethoxybenzoyl group.

Mechanism of Action

The mechanism of action of TFP is not fully understood, but it is believed to act through various pathways such as the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), inhibition of nuclear factor kappa B (NF-κB), and modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
TFP has been shown to have various biochemical and physiological effects, including the regulation of glucose and lipid metabolism, modulation of inflammatory responses, and the prevention of oxidative stress. TFP has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using TFP in lab experiments include its high potency, low toxicity, and ease of synthesis. However, TFP has some limitations, such as its poor solubility in water and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for the research on TFP. One potential area of exploration is the development of TFP derivatives with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of TFP's potential in the treatment of other diseases such as inflammatory bowel disease and cardiovascular disease. Moreover, further studies are needed to elucidate the exact mechanism of action of TFP and its potential interactions with other drugs.
Conclusion
In conclusion, TFP is a promising compound with various potential applications in the field of medicine, biochemistry, and pharmacology. Its unique pharmacological properties make it a valuable candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of TFP involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with piperidine, followed by the addition of thiazolidine-2,4-dione. The resulting compound is then purified through recrystallization to obtain pure TFP.

Scientific Research Applications

TFP has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders. TFP has been found to possess antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels. In addition, TFP has been shown to have anticancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells. Moreover, TFP has been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4S/c17-16(18,19)25-12-3-1-10(2-4-12)14(23)20-7-5-11(6-8-20)21-13(22)9-26-15(21)24/h1-4,11H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNASPLUELRNDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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